molecular formula C17H23NO2 B1209695 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate CAS No. 1690-20-6

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate

Cat. No. B1209695
CAS RN: 1690-20-6
M. Wt: 273.37 g/mol
InChI Key: ASYPNTRQZFTOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate, also known as (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate, is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1690-20-6

Product Name

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate

InChI

InChI=1S/C17H23NO2/c1-12-3-5-13(6-4-12)9-17(19)20-16-10-14-7-8-15(11-16)18(14)2/h3-6,14-16H,7-11H2,1-2H3

InChI Key

ASYPNTRQZFTOSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)OC2CC3CCC(C2)N3C

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OC2CC3CCC(C2)N3C

synonyms

tropine 4-tolylacetate
tropine 4-tolylacetate, hydrochloride, (endo)-isomer
tropine 4-tolylacetate, hydrochloride, (exo)-isomer
tropine p-tolylacetate

Origin of Product

United States

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